molecular formula C12H14N2O B14711556 1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline CAS No. 20619-78-7

1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline

Cat. No.: B14711556
CAS No.: 20619-78-7
M. Wt: 202.25 g/mol
InChI Key: MOGASTIXMIUDMK-UHFFFAOYSA-N
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Description

1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline typically involves the condensation of aniline with acetone in the presence of an acid catalyst. The reaction conditions often require elevated temperatures and careful control of the reaction environment to ensure high yields and purity. Industrial production methods may employ heterogeneous catalytic systems to optimize the reaction efficiency and minimize the use of harmful solvents .

Chemical Reactions Analysis

1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

1,2-Dihydro-2,2,4-trimethyl-1-nitrosoquinoline can be compared with other quinoline derivatives such as:

    2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties in rubber and plastic industries.

    1,2-Dihydro-2,2,4-trimethylquinoline: Used in similar applications but differs in its reactivity and stability.

    2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Another derivative with distinct chemical and biological properties.

These comparisons highlight the uniqueness of this compound in terms of its structural features and specific applications.

Properties

CAS No.

20619-78-7

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2,2,4-trimethyl-1-nitrosoquinoline

InChI

InChI=1S/C12H14N2O/c1-9-8-12(2,3)14(13-15)11-7-5-4-6-10(9)11/h4-8H,1-3H3

InChI Key

MOGASTIXMIUDMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)N=O)(C)C

Origin of Product

United States

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